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Compound of Interest

Compound Name: N-(3-Aminophenyl)propanamide

Cat. No.: B1266060

An In-depth Technical Guide to the Physicochemical Properties of N-(3-
Aminophenyl)propanamide

Introduction

N-(3-Aminophenyl)propanamide, also known as 3'-aminopropionanilide, is an organic
compound with the chemical formula C9H12N20O.[1] It features a propanamide group attached
to an aminophenyl ring, making it a molecule of interest in medicinal chemistry and
pharmaceutical research.[1][2] Its structure suggests potential applications as a building block
in organic synthesis and for the development of novel therapeutic agents, including those with
antitumor activity.[1][2] Understanding the physicochemical properties of this compound is
fundamental for its application in drug discovery and development, influencing its absorption,
distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview
of its core physicochemical properties and the experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of N-(3-Aminophenyl)propanamide are summarized in
the table below. These parameters are crucial for predicting the compound's behavior in
biological systems.
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Property Value Source
Molecular Formula C9H12N20 [1112][3]
Molecular Weight 164.20 g/mol [3114]
CAS Number 22987-10-6 [1][3]
Appearance Solid, gray powder [11[3]
Melting Point 92-96 °C [3][5]
Boiling Point 392.0 £ 25.0 °C (Predicted) [5]

Water Solubility

Sparingly soluble

[1]

pKa

14.82 + 0.70 (Predicted)

[1]5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N-(3-

Aminophenyl)propanamide are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically

signifies a pure substance, whereas a broad and depressed range suggests the presence of

impurities.

Methodology:

o Sample Preparation: A small amount of dry, powdered N-(3-Aminophenyl)propanamide is
packed into a glass capillary tube to a height of 1-2 mm.[6][7] The tube is tapped gently to

ensure the sample is compact at the sealed bottom.[7][8]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a

DigiMelt or a Thiele tube setup, adjacent to a calibrated thermometer.[8]

e Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C

per minute, especially when approaching the expected melting point.[8]
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Data Recording: Two temperatures are recorded: the temperature at which the first drop of
liquid appears and the temperature at which the entire sample becomes a transparent liquid.
[9] This range is reported as the melting point.[9] For unknown compounds, a rapid initial
heating can be performed to find an approximate range before a more precise, slower
measurement is conducted.[8]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a
compound.[10][11]

Methodology:

System Preparation: An excess amount of solid N-(3-Aminophenyl)propanamide is added
to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37
°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between
the dissolved and undissolved solute.[10]

Phase Separation: After equilibration, the suspension is allowed to stand, and the
undissolved solid is separated from the saturated solution by centrifugation or filtration. Care
must be taken to avoid temperature changes during this step.

Analysis: The concentration of N-(3-Aminophenyl)propanamide in the clear, saturated
supernatant is quantified using a validated analytical method, such as High-Performance
Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Result Expression: Solubility is typically expressed in units such as mg/mL or mol/L at the
specified temperature.[12]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a

molecule at different pH levels, which significantly impacts solubility, absorption, and receptor

binding.

Methodology:
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» Solution Preparation: A precise amount of N-(3-Aminophenyl)propanamide is dissolved in
a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known
concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an
electrolyte like 0.15 M KCI.[13]

« Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a
calibrated pH electrode and a magnetic stirrer.[13] The system is purged with nitrogen to
remove dissolved CO2.[13]

« Titration: A standardized solution of a strong acid (e.g., 0.1 M HCI) or a strong base (e.g., 0.1
M NaOH) is added incrementally to the sample solution using a burette.[13]

» Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing
the system to equilibrate.[13]

o Data Analysis: A titration curve is generated by plotting the measured pH versus the volume
of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which
corresponds to the pH at the half-equivalence point where the concentrations of the
protonated and deprotonated species are equal.[14]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key
factor in predicting its membrane permeability and overall ADME properties.[15]

Methodology:

o Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for
LogD measurement) are mixed and allowed to mutually saturate for 24 hours.[16][17] The
two phases are then separated.

o Partitioning: A known amount of N-(3-Aminophenyl)propanamide is dissolved in one of the
phases (typically the one in which it is more soluble). This solution is then mixed with a
known volume of the other pre-saturated phase in a sealed container.

o Equilibration: The mixture is agitated for a set period (e.g., 1 hour) to allow the compound to
partition between the n-octanol and aqueous layers until equilibrium is reached.[16]
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e Phase Separation: The mixture is centrifuged to ensure complete separation of the two
phases.

e Analysis: A sample is carefully taken from each phase, and the concentration of the
compound is determined using an appropriate analytical technique like HPLC-UV.[16]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the
base-10 logarithm of this value.[15]

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical
characterization of a novel compound such as N-(3-Aminophenyl)propanamide.
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Caption: General workflow for physicochemical characterization of a research compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266060#n-3-aminophenyl-propanamide-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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